molecular formula C18H22N4 B6445587 4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline CAS No. 2549020-58-6

4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline

Cat. No.: B6445587
CAS No.: 2549020-58-6
M. Wt: 294.4 g/mol
InChI Key: INULJIOSKICYCN-UHFFFAOYSA-N
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Description

4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline is a complex organic compound that features a quinazoline core structure. Quinazoline derivatives are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halogenated quinazoline derivative . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the quinazoline core, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives.

Scientific Research Applications

4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic applications, including anticancer, antibacterial, and antiviral activities.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Uniqueness: 4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of the quinazoline core with the octahydrocyclopenta[c]pyrrol-2-yl moiety makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4/c1-2-7-17-16(6-1)18(20-12-19-17)22-10-15(11-22)21-8-13-4-3-5-14(13)9-21/h1-2,6-7,12-15H,3-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INULJIOSKICYCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C3CN(C3)C4=NC=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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